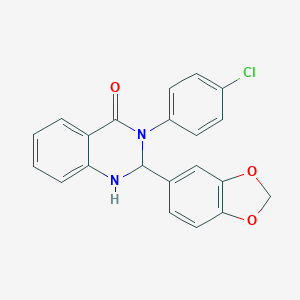
2-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones This compound is characterized by its unique structure, which includes a benzodioxole moiety, a chlorophenyl group, and a dihydroquinazolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2-dihydroquinazolin-4-one typically involves multi-step organic reactions One common method involves the condensation of 2-aminobenzamide with 4-chlorobenzaldehyde in the presence of an acid catalyst to form the intermediate Schiff base This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to yield the quinazolinone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxole or chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
科学研究应用
2-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed bioactivity. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
- 2-(1,3-benzodioxol-5-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone
- 2-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
- 2-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone
Uniqueness
The uniqueness of 2-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2-dihydroquinazolin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its potential as a bioactive molecule, while the benzodioxole moiety contributes to its stability and reactivity.
属性
CAS 编号 |
311797-03-2 |
|---|---|
分子式 |
C21H15ClN2O3 |
分子量 |
378.8g/mol |
IUPAC 名称 |
2-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H15ClN2O3/c22-14-6-8-15(9-7-14)24-20(13-5-10-18-19(11-13)27-12-26-18)23-17-4-2-1-3-16(17)21(24)25/h1-11,20,23H,12H2 |
InChI 键 |
ZACOJFAQNZXPPO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


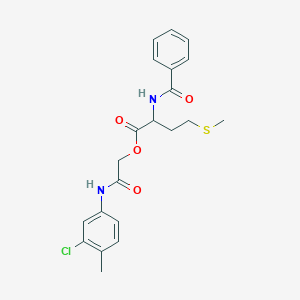
![2-[4-chloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B393781.png)
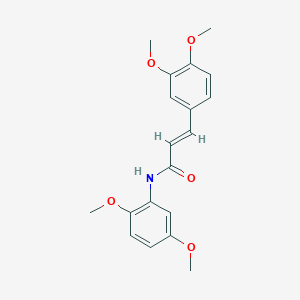
![N-(3-chloro-4-methylphenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B393784.png)

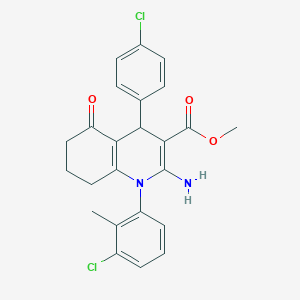
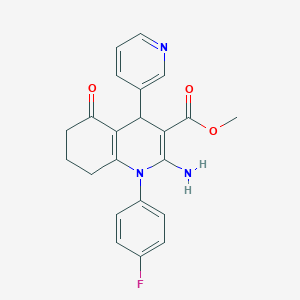
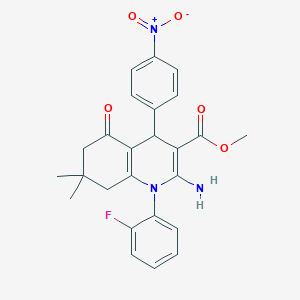
![N'-(2-furylmethylene)-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B393789.png)
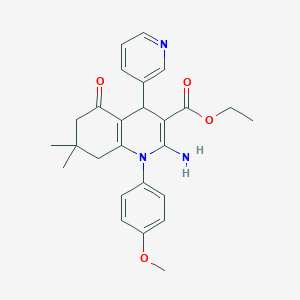
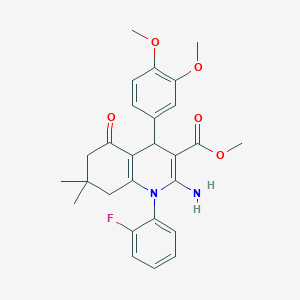

![Methyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B393798.png)
![[(1-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPYL)SULFANYL]SULFONATE](/img/structure/B393802.png)
